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Compound of Interest

Compound Name:
3-Fluoro-4-

(trifluoromethyl)phenylacetonitrile

Cat. No.: B1302403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties, synthesis, analysis,

and applications of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in

modern medicinal and materials chemistry. This document is intended to serve as a technical

resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Fluorinated Building Block
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile that has

garnered significant interest in the field of organic synthesis. The presence of both a fluorine

atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and

metabolic stability to molecules incorporating this moiety. These characteristics make it a

valuable precursor for the synthesis of a wide range of biologically active compounds and

advanced materials. The strategic placement of these electron-withdrawing groups can

profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug

candidate, making this compound a crucial tool for fine-tuning molecular attributes in drug

design.

Physicochemical Properties
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A thorough understanding of the physical and chemical properties of a starting material is

fundamental to its effective use in synthesis and process development. The key properties of 3-
Fluoro-4-(trifluoromethyl)phenylacetonitrile are summarized in the table below.

Property Value Source

CAS Number 247113-90-2
--INVALID-LINK--[1], --

INVALID-LINK--[2]

Molecular Formula C₉H₅F₄N
--INVALID-LINK--[3], --

INVALID-LINK--[4]

Molecular Weight 203.14 g/mol
--INVALID-LINK--[1], --

INVALID-LINK--[4]

Appearance Solid --INVALID-LINK--[3]

Melting Point 148 - 152 °C --INVALID-LINK--[1]

Boiling Point 229.5 ± 35.0 °C (Predicted) --INVALID-LINK--[5]

Density 1.39 g/cm³ --INVALID-LINK--[1]

Flash Point 254 °C --INVALID-LINK--[1]

Spectral Data and Analytical Characterization
While specific experimental spectral data for 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
(CAS 247113-90-2) is not readily available in public databases, characterization would typically

involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show signals corresponding to the aromatic protons and the methylene (-

CH₂-) protons. The coupling patterns and chemical shifts of the aromatic protons would be

indicative of the 1,2,4-substitution pattern.

¹⁹F NMR is a critical tool for confirming the presence and chemical environment of the

fluorine and trifluoromethyl groups. Two distinct signals would be expected.
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¹³C NMR would provide information on the number and types of carbon atoms in the

molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption

band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H

and C=C stretching bands, as well as strong C-F stretching absorptions, would also be

present.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at

m/z 203, confirming the molecular weight. Fragmentation patterns would likely involve the

loss of the cyano group and cleavage of the trifluoromethyl group.

Synthesis and Purification
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile can be approached through

several synthetic strategies, often starting from a correspondingly substituted toluene or benzyl

bromide. A plausible synthetic route is outlined below. This is a generalized procedure and may

require optimization for specific laboratory conditions.

Starting Material Cyanation Reaction Product Purification

3-Fluoro-4-(trifluoromethyl)benzyl bromide Sodium Cyanide (NaCN)
in a polar aprotic solvent (e.g., DMSO, DMF)

Nucleophilic Substitution 3-Fluoro-4-(trifluoromethyl)phenylacetonitrileFormation Work-up (e.g., aqueous extraction)
and Recrystallization or Column Chromatography

Isolation & Purification

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Fluoro-4-
(trifluoromethyl)phenylacetonitrile.

Step-by-Step Methodology:

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic

stirrer and a reflux condenser is charged with 3-Fluoro-4-(trifluoromethyl)benzyl bromide and

a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Cyanation: Sodium cyanide (NaCN) is added portion-wise to the stirred solution. The

reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C. The

progress of the reaction should be monitored by a suitable analytical technique such as thin-

layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured

into water. The aqueous phase is then extracted with an organic solvent such as ethyl

acetate or dichloromethane. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced

pressure.

Purification: The crude product is then purified. Given that the product is a solid,

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

is a common method. Alternatively, column chromatography on silica gel can be employed

for higher purity.

Causality Behind Experimental Choices:

Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively

dissolve both the organic substrate and the inorganic cyanide salt, facilitating the Sₙ2

reaction.

Temperature: Heating is necessary to provide the activation energy for the reaction to

proceed at a reasonable rate. However, excessive temperatures should be avoided to

minimize side reactions.

Purification Method: The choice between recrystallization and column chromatography

depends on the purity of the crude product and the desired final purity. Recrystallization is

often more scalable, while chromatography can provide higher purity for smaller quantities.

Safety and Handling
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is classified as a toxic substance.[3] It is

harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause

respiratory irritation.[3]

Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles.[3]

Hand Protection: Wear chemical-resistant gloves.[3]

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume

hood.[3]

Handling and Storage:

Avoid contact with skin, eyes, and clothing.[3]

Do not breathe dust or vapor.[3]

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures:

If Swallowed: Immediately call a poison center or doctor.[3]

If on Skin: Wash with plenty of water.[3]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.[3]

If Inhaled: Remove the victim to fresh air.[3]

Applications in Drug Discovery and Development
The unique substitution pattern of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile makes it a

valuable intermediate in the synthesis of novel pharmaceutical agents. The trifluoromethyl

group can enhance metabolic stability by blocking sites of oxidation and can also increase the

lipophilicity of a molecule, which can improve its ability to cross cell membranes. The fluorine

atom can modulate the pKa of nearby functional groups and can also participate in favorable

interactions with biological targets.
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While specific drugs derived from this exact starting material are not prominently documented

in publicly available literature, its structural motifs are found in a variety of compounds

investigated for therapeutic purposes. Phenylacetonitrile derivatives are precursors to a wide

range of bioactive molecules, including those with applications as:

Enzyme Inhibitors: The nitrile group can act as a handle for further chemical transformations

or can itself interact with active sites of enzymes.

Receptor Ligands: The substituted phenyl ring can be a key pharmacophore for binding to

various receptors.

Intermediates for Heterocyclic Synthesis: The nitrile and the benzylic position are reactive

sites that can be utilized in the construction of more complex heterocyclic systems, which are

prevalent in many drug classes.

The general importance of fluorinated compounds in drug discovery is well-established, with a

significant percentage of modern drugs containing at least one fluorine atom.

Conclusion
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate with

significant potential in the fields of medicinal chemistry and materials science. Its well-defined

physical properties and the presence of key functional groups make it a valuable building block

for the synthesis of complex molecules with tailored properties. Adherence to strict safety

protocols is essential when handling this compound. As the demand for more sophisticated and

effective pharmaceuticals and materials continues to grow, the importance of versatile

fluorinated intermediates like 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is expected to

increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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